2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Catalog No.
S15862851
CAS No.
M.F
C13H8F2O
M. Wt
218.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Product Name

2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

IUPAC Name

2-fluoro-3-(2-fluorophenyl)benzaldehyde

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C13H8F2O/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-16)13(11)15/h1-8H

InChI Key

VDBFFLXGLMQSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C=O)F

2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is an organic compound characterized by the molecular formula C13H8F2OC_{13}H_8F_2O. This compound is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 2' positions, and an aldehyde group is present at the 3 position. The presence of fluorine atoms enhances its electronic properties, making it a subject of interest in various chemical and biological studies .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 2,2'-difluoro-[1,1'-biphenyl]-3-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form the corresponding alcohol, yielding 2,2'-difluoro-[1,1'-biphenyl]-3-methanol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
  • Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions under basic conditions with nucleophiles such as amines or thiols .

While specific biological activities of 2,2'-difluoro-[1,1'-biphenyl]-3-carbaldehyde are not extensively documented, compounds with similar structures often exhibit interesting biochemical properties. The aldehyde functional group can form Schiff bases with amines, which play crucial roles in various biochemical processes. Furthermore, the unique electronic characteristics imparted by the fluorine atoms may influence interactions with biological targets .

The synthesis of 2,2'-difluoro-[1,1'-biphenyl]-3-carbaldehyde typically begins with 2,2'-difluorobiphenyl as a starting material. Key synthetic routes include:

  • Formylation: This involves the introduction of the aldehyde group at the 3 position through methods such as Vilsmeier-Haack reaction or other electrophilic aromatic substitution techniques.
  • Fluorination: The introduction of fluorine atoms is often achieved using selective fluorination reactions on biphenyl derivatives .

2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique properties, it can be utilized in developing specialty chemicals and materials.
  • Biochemical Research: It may be employed in studies involving enzyme-catalyzed reactions due to its reactive aldehyde group .

Research into interaction studies involving 2,2'-difluoro-[1,1'-biphenyl]-3-carbaldehyde focuses on its reactivity with various nucleophiles and its potential biological interactions. The formation of Schiff bases with amines is particularly noteworthy as it could lead to novel compounds with biological significance. Additionally, studies examining how the fluorine substituents influence its reactivity and selectivity in

Several compounds share structural similarities with 2,2'-difluoro-[1,1'-biphenyl]-3-carbaldehyde. Here are some notable comparisons:

Compound NameStructural FeaturesUniqueness
2,2'-DifluorobiphenylLacks the aldehyde groupLess reactive compared to 2,2'-difluoro-[1,1'-biphenyl]-3-carbaldehyde.
2,2'-Difluoro-[1,1'-biphenyl]-4-carbaldehydeAldehyde at the 4 positionDifferent reactivity due to positional isomerism affecting properties.
4-FluorobenzaldehydeContains a single fluorine atomSimpler structure; lacks biphenyl framework which affects stability.
3-FluorobenzaldehydeFluorine atom at the meta positionDifferent electronic effects compared to para-substituted analogs.

The uniqueness of 2,2'-difluoro-[1,1'-biphenyl]-3-carbaldehyde lies in its specific substitution pattern and the presence of both fluorine atoms and an aldehyde group at defined positions. This configuration imparts distinct electronic and steric properties that influence its chemical behavior and potential applications .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

218.05432120 g/mol

Monoisotopic Mass

218.05432120 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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